(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid
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Overview
Description
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid is a synthetic compound that belongs to the class of amino acids It is characterized by its complex structure, which includes multiple amide and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Amidation Reactions:
Protection and Deprotection Steps: To ensure selective reactions, protecting groups may be used and later removed.
Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries may be employed to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution reactions involving the amino or amide groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies involving protein synthesis and enzyme interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Acting as substrates or inhibitors.
Receptors: Binding to specific receptors to modulate biological pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid with a similar backbone structure.
Alanine: Another amino acid with a similar side chain.
Glutamine: Contains an amide group similar to (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid.
Uniqueness
This compound is unique due to its specific arrangement of amino and amide groups, which may confer distinct chemical and biological properties compared to other amino acids.
Properties
Molecular Formula |
C7H13N3O4 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13) |
InChI Key |
UGVQELHRNUDMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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